

## AZD3839 free base vs other BACE1 inhibitors

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Compound of Interest					
Compound Name:	AZD3839 free base				
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An Objective Comparison of **AZD3839 Free Base** and Other BACE1 Inhibitors for Alzheimer's Disease Research

## Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2] The aggregation of these peptides into plaques in the brain is a hallmark of Alzheimer's disease (AD).[1][3] Consequently, BACE1 has been a primary therapeutic target for the development of disease-modifying drugs for AD.[2][4] AZD3839 is a potent and selective BACE1 inhibitor that has been evaluated in preclinical and clinical studies.[5][6] This guide provides a detailed comparison of **AZD3839 free base** with other notable BACE1 inhibitors, supported by experimental data and protocols for key assays.

# **BACE1 Signaling Pathway in Amyloid-β Production**

The production of A $\beta$  peptides is initiated by the cleavage of the amyloid precursor protein (APP) by BACE1.[2][7] This is followed by a subsequent cleavage by the  $\gamma$ -secretase complex, releasing A $\beta$  peptides of varying lengths, primarily A $\beta$ 40 and A $\beta$ 42.[7] An alternative, non-amyloidogenic pathway involves the cleavage of APP by  $\alpha$ -secretase, which precludes the formation of A $\beta$ .[7] BACE1 inhibitors aim to block the amyloidogenic pathway, thereby reducing the production of A $\beta$ .[1]

Caption: Amyloid Precursor Protein (APP) processing pathways.



# **Comparative Data of BACE1 Inhibitors**

The following tables summarize the quantitative data for AZD3839 and other prominent BACE1 inhibitors.

Table 1: In Vitro Potency and Selectivity of BACE1

**Inhibitors** 

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Compound	BACE1 Potency (Ki/IC50, nM)	BACE2 Selectivity (Fold vs BACE1)	Cathepsin D Selectivity (Fold vs BACE1)	Reference
AZD3839	26.1 (Ki)	14	>1000	[5][6][8]
Verubecestat (MK-8931)	2.2 (Ki)	0.15 (more potent on BACE2)	>45,000	[9][10]
Lanabecestat (AZD3293)	Data not specified	Data not specified	Data not specified	[9][11]
Atabecestat (JNJ-54861911)	Data not specified	Data not specified	Data not specified	[9][10]
Elenbecestat (E2609)	27 (IC50)	Data not specified	Data not specified	[10]
CNP520	11 (Ki)	2.7	>18,600	[9]

# Table 2: Pharmacokinetic and Pharmacodynamic Properties



Compound	Brain Penetrant	Aβ Reduction in CSF (Clinical)	Aβ Reduction in Plasma (Clinical)	Reference
AZD3839	Yes	Dose-dependent reduction	Trend towards decrease with increasing concentration	[5][12]
Verubecestat (MK-8931)	Yes	Up to 84%	Robust reduction	[13][14]
Lanabecestat (AZD3293)	Yes	≥76% at ≥50 mg	≥78% at ≥50 mg	[9][11]
Atabecestat (JNJ-54861911)	Yes	Up to 90%	Dose-dependent reduction	[9][10]
Elenbecestat (E2609)	Yes	Dose-dependent reduction	Dose-dependent reduction	[15]
CNP520	Yes	Clear dose- dependent reduction	Clear dose- dependent reduction	[9]

**Table 3: Clinical Trial Status and Key Findings** 



Compound	Highest Phase Reached	Status	Reason for Discontinuatio n / Key Findings	Reference
AZD3839	Phase 1	Discontinued	Dose-related QTcF prolongation observed in healthy volunteers.	[12]
Verubecestat (MK-8931)	Phase 3	Discontinued	Lack of efficacy and some cognitive worsening.	[9][16]
Lanabecestat (AZD3293)	Phase 3	Discontinued	Lack of efficacy.	[9]
Atabecestat (JNJ-54861911)	Phase 2/3	Discontinued	Elevated liver enzymes.	[9][10]
Elenbecestat (E2609)	Phase 3	Discontinued	Unfavorable risk- benefit profile.	[10]
CNP520	Phase 2/3	Discontinued	Worsening of cognitive function.	[9]

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# **BACE1 FRET-Based Enzymatic Assay**

This assay measures the ability of a compound to inhibit the enzymatic activity of BACE1 in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).[17][18]

Protocol:



### Reagent Preparation:

- Prepare assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
- o Dilute recombinant human BACE1 enzyme to the desired concentration in assay buffer.
- Prepare a FRET peptide substrate solution in assay buffer. The substrate contains a fluorophore and a quencher.[18]
- Prepare serial dilutions of the test inhibitor (e.g., AZD3839) in assay buffer.

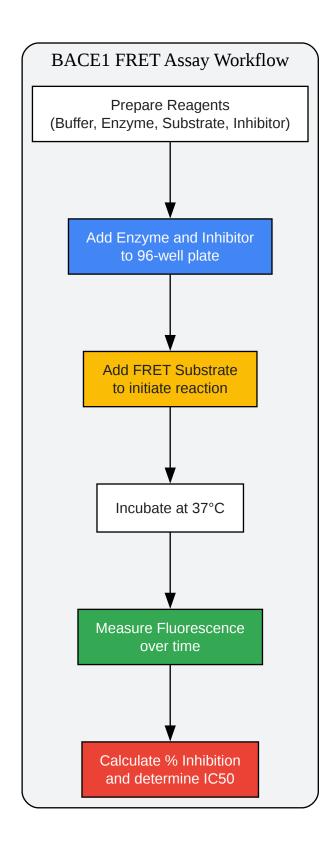
#### Assay Procedure:

- In a 96-well black plate, add the assay buffer, BACE1 enzyme, and varying concentrations of the inhibitor.[18]
- Initiate the reaction by adding the FRET substrate to all wells.[18]
- Incubate the plate at a constant temperature (e.g., 37°C) in the dark.
- Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
   [18]

#### Data Analysis:

- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a noinhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.





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Caption: Workflow for a BACE1 FRET-based inhibition assay.



## **Cellular Aß Production Assay**

This assay evaluates the ability of an inhibitor to reduce the production of Aß peptides in a cellular environment.[4][19]

#### Protocol:

- · Cell Culture:
  - Culture human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably transfected with APP in appropriate media.[4][6]
- Inhibitor Treatment:
  - Plate the cells in multi-well plates and allow them to adhere.
  - Treat the cells with varying concentrations of the BACE1 inhibitor for a specified period (e.g., 16-24 hours).[6][20]
- Sample Collection:
  - Collect the conditioned media from each well.
  - Lyse the cells to measure total protein for normalization.[19]
- Aβ Quantification (ELISA):
  - Use specific ELISA kits to quantify the levels of Aβ40 and Aβ42 in the collected conditioned media.[19][21]
  - Follow the manufacturer's protocol for the ELISA, which typically involves incubating the media in antibody-coated plates, followed by detection with a secondary antibody and a substrate.
- Data Analysis:
  - Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.[21]

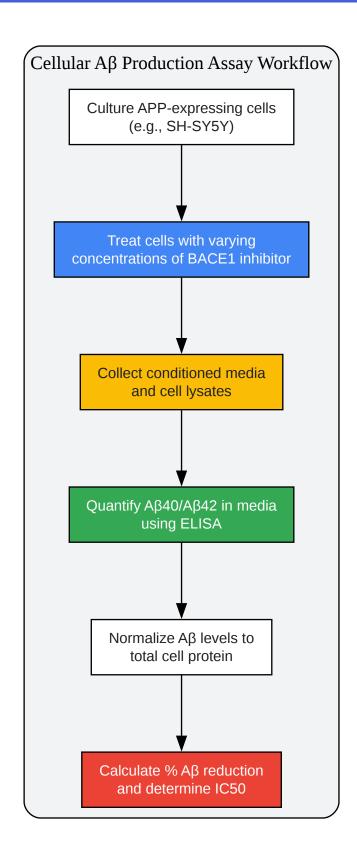






- $\circ\,$  Calculate the percentage of  $A\beta$  reduction for each inhibitor concentration compared to a vehicle-treated control.
- Determine the IC50 value from the dose-response curve.





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Caption: Workflow for a cellular Aβ production assay.



## In Vivo Aβ Reduction Assessment in Mice

This protocol describes the oral administration of a BACE1 inhibitor to mice to assess its effect on A $\beta$  levels in the brain and plasma.[5][15]

#### Protocol:

- Animal Model:
  - Use appropriate mouse models, such as C57BL/6 mice or transgenic AD models (e.g., 5XFAD).[5][15]
- · Compound Administration:
  - Administer the BACE1 inhibitor (e.g., AZD3839) or vehicle orally (p.o.) at various doses.[5]
     [6]
- Sample Collection:
  - At different time points after dosing, collect blood samples for plasma preparation.
  - Euthanize the animals and harvest the brains.
- Sample Processing:
  - Homogenize the brain tissue in appropriate buffers.
  - Centrifuge the homogenates to separate soluble and insoluble fractions.
- Aβ Quantification:
  - $\circ$  Measure A $\beta$ 40 and A $\beta$ 42 levels in the plasma and brain homogenates using specific ELISA kits.
- Data Analysis:
  - $\circ$  Compare the A $\beta$  levels in the inhibitor-treated groups to the vehicle-treated group to determine the percentage of A $\beta$  reduction.



• Analyze the dose- and time-dependent effects of the inhibitor.

## **Summary and Conclusion**

AZD3839 is a potent BACE1 inhibitor with good selectivity against Cathepsin D but only moderate selectivity against BACE2.[5][8] Preclinically, it demonstrated the ability to cross the blood-brain barrier and reduce Aβ levels in the brain, CSF, and plasma in a dose-dependent manner.[5] However, its clinical development was halted in Phase 1 due to observations of dose-related QTcF prolongation, a potential cardiac side effect.[12]

In comparison, other BACE1 inhibitors like Verubecestat, Lanabecestat, and Atabecestat also showed robust A $\beta$  lowering in clinical trials but were ultimately discontinued due to lack of efficacy or safety concerns such as cognitive worsening or liver toxicity.[9][10][16] The collective experience with these inhibitors, including AZD3839, highlights the significant challenges in developing a BACE1 inhibitor that is both safe and effective for the long-term treatment of Alzheimer's disease. The key hurdles have been achieving a therapeutic window that effectively lowers A $\beta$  without causing mechanism-based side effects or other toxicities.[2] [16] Future research in this area may focus on developing more selective inhibitors or exploring therapeutic strategies that require lower levels of BACE1 inhibition to minimize adverse effects. [16]

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